molecular formula C13H18Cl2N4 B1431019 1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride CAS No. 1443980-34-4

1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride

Cat. No.: B1431019
CAS No.: 1443980-34-4
M. Wt: 301.21 g/mol
InChI Key: JCOXMZYWKPKPDR-UHFFFAOYSA-N
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Description

1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C13H17ClN4. It is a derivative of quinoxaline and piperidine, and it is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(quinoxalin-2-yl)piperidin-3-amine dihydrochloride typically involves the reaction of quinoxaline derivatives with piperidine derivatives under specific conditions. One common method involves the use of cycloalkanes, cyclic ethers, and alkyl arenes as coupling partners in a dehydrogenative coupling approach . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in powder form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperature, pressure, and solvent systems to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoxaline and piperidine derivatives, which can be further used in scientific research and industrial applications .

Scientific Research Applications

1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(quinoxalin-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(quinoxalin-2-yl)piperidin-3-amine dihydrochloride include other quinoxaline and piperidine derivatives, such as:

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

1-quinoxalin-2-ylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.2ClH/c14-10-4-3-7-17(9-10)13-8-15-11-5-1-2-6-12(11)16-13;;/h1-2,5-6,8,10H,3-4,7,9,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOXMZYWKPKPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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